molecular formula C14H19FN4 B6447811 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549011-34-7

5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6447811
CAS No.: 2549011-34-7
M. Wt: 262.33 g/mol
InChI Key: ZOCNXDNBWWIQPY-UHFFFAOYSA-N
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Description

5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex organic compound that features a fluorinated pyrimidine ring fused with an azetidine and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of a fluorinated aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve specific temperatures, pressures, and the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrimidines and azetidines, such as:

  • 5-fluorouracil
  • 5-fluoro-2’-deoxyuridine
  • 5-fluoro-1,3-dimethyluracil

Uniqueness

What sets 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine apart is its unique structural combination of a fluorinated pyrimidine with an azetidine and a cyclopentane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4/c15-13-4-16-9-17-14(13)19-7-12(8-19)18-5-10-2-1-3-11(10)6-18/h4,9-12H,1-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCNXDNBWWIQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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